![molecular formula C19H19N5O2S B6443845 2-{4-[(1,1-dioxo-1??,2-benzothiazol-3-yl)(methyl)amino]piperidin-1-yl}pyridine-4-carbonitrile CAS No. 2548997-22-2](/img/structure/B6443845.png)
2-{4-[(1,1-dioxo-1??,2-benzothiazol-3-yl)(methyl)amino]piperidin-1-yl}pyridine-4-carbonitrile
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Description
The compound “2-{4-[(1,1-dioxo-1??,2-benzothiazol-3-yl)(methyl)amino]piperidin-1-yl}pyridine-4-carbonitrile” is a complex organic molecule. It contains several functional groups, including a benzothiazole group, a piperidine ring, and a nitrile group .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a benzothiazole group (a bicyclic compound composed of benzene and thiazole rings), a piperidine ring (a six-membered ring with one nitrogen atom), and a nitrile group (a carbon-nitrogen triple bond). The presence of these functional groups can significantly influence the compound’s physical and chemical properties .Chemical Reactions Analysis
The chemical reactions involving this compound would largely depend on the reactivity of its functional groups. For instance, the nitrile group could undergo hydrolysis to form a carboxylic acid, or it could participate in reduction reactions to form amines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a nitrile group could increase the compound’s polarity, affecting its solubility in different solvents. The benzothiazole group could contribute to the compound’s aromaticity, influencing its stability and reactivity .Future Directions
The potential applications of this compound could be explored in various fields, given the known biological activities of benzothiazole derivatives. For instance, it could be investigated for its potential antimicrobial or anticancer activities. Additionally, its chemical reactivity could be studied further to develop new synthetic methods or pathways .
Mechanism of Action
Target of Action
Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to exhibit a wide range of biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, katp channel activation, and ampa receptor modulation .
Mode of Action
It’s known that many functional groups attached to the 1,2,4-benzothiadiazine-1,1-dioxide ring are responsible for its activity
Biochemical Pathways
Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to modulate various biochemical pathways, depending on their specific targets .
Result of Action
Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to exhibit a wide range of biological activities .
properties
IUPAC Name |
2-[4-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]piperidin-1-yl]pyridine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2S/c1-23(19-16-4-2-3-5-17(16)27(25,26)22-19)15-7-10-24(11-8-15)18-12-14(13-20)6-9-21-18/h2-6,9,12,15H,7-8,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOVHDMHWMGFTOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(CC1)C2=NC=CC(=C2)C#N)C3=NS(=O)(=O)C4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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